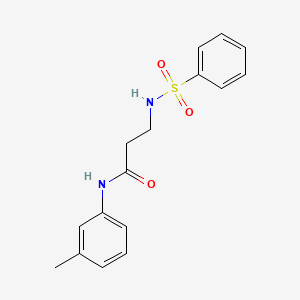

3-BENZENESULFONAMIDO-N-(3-METHYLPHENYL)PROPANAMIDE

Description

Properties

IUPAC Name |

3-(benzenesulfonamido)-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13-6-5-7-14(12-13)18-16(19)10-11-17-22(20,21)15-8-3-2-4-9-15/h2-9,12,17H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFADYCYZKKSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZENESULFONAMIDO-N-(3-METHYLPHENYL)PROPANAMIDE typically involves the reaction of benzenesulfonyl chloride with 3-methylphenylamine to form the corresponding sulfonamide. This intermediate is then reacted with 3-bromopropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Biological Activity

3-Benzenesulfonamido-N-(3-methylphenyl)propanamide, a derivative of benzenesulfonamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in treating various conditions, particularly through its anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18N2O2S

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including inhibition of carbonic anhydrases and antimicrobial properties.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating various sulfonamide derivatives, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema. Notably, certain derivatives showed up to 94.69% inhibition at specific time intervals (1-3 hours post-administration) .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. For instance, related compounds have shown minimal inhibitory concentrations (MICs) ranging from 6.45 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antimicrobial activity . This suggests that modifications in the sulfonamide structure can enhance antimicrobial potency.

3. Carbonic Anhydrase Inhibition

Sulfonamides are recognized for their ability to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. Studies have revealed that certain derivatives exhibit strong inhibitory activity against human carbonic anhydrase isoforms (CA I and CA II), with some compounds displaying nanomolar affinity for tumor-associated isoforms CA IX and CA XII . This inhibition can be therapeutically relevant in conditions like glaucoma and cancer.

Study on Benzenesulfonamide Derivatives

A comprehensive study synthesized ten new benzenesulfonamide derivatives bearing carboxamide functionality. These compounds were evaluated for their in vitro anti-inflammatory and antimicrobial activities. Among the findings:

- Compound 4a demonstrated significant anti-inflammatory activity with 94.69% inhibition.

- The most potent antimicrobial activity was observed in compound 4d against E. coli with an MIC of 6.72 mg/mL .

Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with carbonic anhydrases. The results indicated a preference for binding to the P1 hydrophobic site of CAs, supporting the observed inhibitory profiles . This computational approach aids in predicting the biological activity based on structural modifications.

Data Summary

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : The sulfonamide moiety suggests that this compound may exhibit antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that 3-benzenesulfonamido-N-(3-methylphenyl)propanamide could be explored for its antimicrobial applications .

- Antitumor Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic pathway activation .

Biological Research

Research has focused on the interactions of this compound with various biomolecules:

- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, it may modulate enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Neuropharmacological Effects : The presence of the aromatic ring may influence neurotransmitter receptor interactions, potentially leading to anxiolytic or antidepressant effects .

Antimicrobial Testing

A study evaluating the antibacterial properties of related sulfonamide derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. This suggests that this compound could exhibit similar activity .

Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute revealed that compounds with similar structures demonstrated GI50 values as low as 0.1 µM against melanoma cell lines. This indicates strong potential for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Table 2: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-benzenesulfonamido-N-(3-methylphenyl)propanamide with structurally related propanamide derivatives and sulfonamide-containing compounds, leveraging data from the provided evidence.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Functional Group Influence on Properties :

- The sulfonamido group in the target compound enhances polarity compared to the sulfanyl-oxadiazole-thiazole systems in compounds 7c–7d (). This difference likely increases solubility in polar solvents (e.g., DMSO or water) and may elevate melting points due to stronger hydrogen bonding .

- In contrast, hydroxamic acid derivatives like compound 10 () exhibit distinct coordination and antioxidant properties, attributed to the N-hydroxy group and aromatic chlorophenyl substituents .

Substituent Effects on Bioactivity: Compounds 7c–7d () are structurally optimized for interactions with biological targets (e.g., enzymes or receptors) via their thiazole and oxadiazole moieties, which are absent in the target compound. The benzenesulfonamido group, however, is associated with antibacterial and carbonic anhydrase inhibitory activity in other contexts . Hydroxamic acids like compound 10 () are known for metal-chelating and antioxidant properties, suggesting divergent applications compared to sulfonamide-propanamide hybrids .

Spectral Data Insights :

- IR Spectroscopy : The target compound’s sulfonamido group would exhibit characteristic S=O stretches (~1350–1150 cm⁻¹), distinct from the C=S (thiazole) or C-O (oxadiazole) bands in compounds 7c–7d .

- NMR Spectroscopy : The 3-methylphenyl group would produce a singlet for the methyl protons at ~2.3 ppm, while the benzenesulfonamido aromatic protons would resonate in the 7.5–8.0 ppm range, differing from the split aromatic signals in compound 10’s 4-chlorophenyl group .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a propanamide precursor, contrasting with the multi-step thiazole-oxadiazole coupling reported for compounds 7c–7d () .

- Biological Potential: While compounds 7c–7d and 10 (–3) were designed for specific bioactivities (e.g., antimicrobial or antioxidant), the target compound’s benzenesulfonamido group positions it as a candidate for enzyme inhibition studies, pending empirical validation.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-benzenesulfonamido-N-(3-methylphenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling benzenesulfonyl chloride derivatives with substituted aniline precursors under reflux conditions in polar aprotic solvents (e.g., dichloromethane or ethanol). Optimization includes:

- Temperature : Maintaining reflux (~70–80°C) to ensure complete acylation .

- Catalysts : Using triethylamine or DMAP to enhance nucleophilic substitution efficiency .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

- Purification : Recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the sulfonamido and propanamide backbone (e.g., sulfonamide S=O peaks at ~1350 cm⁻¹ in IR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of amide C=O (~1650–1700 cm⁻¹) and sulfonamide S=O stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test carbonic anhydrase or cyclooxygenase inhibition using spectrophotometric methods (e.g., stopped-flow kinetics) .

- Antimicrobial Screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes like carbonic anhydrase, focusing on sulfonamide- active site zinc interactions .

- Validation : Correlate computational results with experimental IC50 values from enzyme assays .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Cross-Validation : Repeat analyses using alternative techniques (e.g., X-ray crystallography for structural confirmation) .

- Solvent Effects : Test in deuterated vs. non-deuterated solvents to identify solvent-induced shifts .

- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze .

Q. What strategies improve low yields in sulfonamide coupling reactions?

- Methodological Answer :

- Stoichiometry Adjustments : Optimize molar ratios of sulfonyl chloride to amine (e.g., 1.2:1) to minimize unreacted starting material .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of intermediates .

- Catalyst Screening : Test alternatives like HOBt/DCC for amide bond formation .

Q. How can stability studies under varied pH/temperature conditions inform storage protocols?

- Methodological Answer :

- Stress Testing : Incubate the compound at 40°C/75% RH or acidic/basic conditions (pH 1–13) for 4 weeks .

- Analytical Monitoring : Use HPLC-UV to quantify degradation products (e.g., hydrolyzed sulfonamide or cleaved amide bonds) .

Q. What role does QSAR play in designing derivatives with enhanced bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.